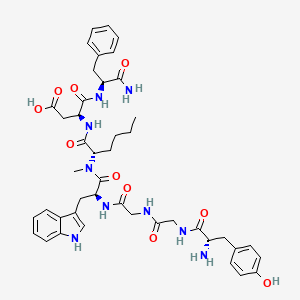

Tyr-Gly-Gly-Trp-NMeNle-Asp-Phe-NH2

Description

Tyr-Gly-Gly-Trp-NMeNle-Asp-Phe-NH2 is a synthetic heptapeptide featuring a sequence derived from endogenous opioid peptides. Key structural elements include:

- N-terminal tyrosine (Tyr): Critical for receptor recognition via its phenolic hydroxyl group.

- Gly-Gly motif: A flexible spacer facilitating conformational adaptation.

- N-methyl norleucine (NMeNle): A non-canonical amino acid enhancing metabolic stability by reducing enzymatic degradation.

- C-terminal amidation: Improves peptide stability and receptor binding.

Pharmacologically, this compound targets the mu-opioid receptor (MOR), with an IC50 of 4200 nM in binding assays . While its potency is moderate compared to other analogs, its design incorporates modifications to balance receptor affinity and pharmacokinetic properties.

Properties

Molecular Formula |

C44H55N9O10 |

|---|---|

Molecular Weight |

870.0 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C44H55N9O10/c1-3-4-14-36(43(62)52-34(22-39(57)58)42(61)51-33(40(46)59)20-26-10-6-5-7-11-26)53(2)44(63)35(21-28-23-47-32-13-9-8-12-30(28)32)50-38(56)25-48-37(55)24-49-41(60)31(45)19-27-15-17-29(54)18-16-27/h5-13,15-18,23,31,33-36,47,54H,3-4,14,19-22,24-25,45H2,1-2H3,(H2,46,59)(H,48,55)(H,49,60)(H,50,56)(H,51,61)(H,52,62)(H,57,58)/t31-,33-,34-,35-,36-/m0/s1 |

InChI Key |

KSAGKPZDJHLHBS-AWSJBNSNSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Scientific Research Applications

Tyr-Gly-Gly-Trp-NMeNle-Asp-Phe-NH2 has been investigated for its interactions with various receptors, particularly the cholecystokinin (CCK) receptors and opioid receptors.

- Opioid Receptor Agonism : This compound has shown potent agonist activity at δ and μ opioid receptors, with IC50 values of 23 ± 10 nM and 210 ± 52 nM, respectively . Such properties make it a candidate for pain management therapies.

- CCK Receptor Binding : It exhibits high binding affinity for CCK-1 and CCK-2 receptors, which are involved in digestive processes and satiety signaling. The binding affinities are reported as Ki = 320 nM for CCK-1 and 1.5 nM for CCK-2 receptors .

Peptide Synthesis Studies

The compound serves as a model for studying peptide synthesis techniques, notably solid-phase peptide synthesis (SPPS). This method allows researchers to explore modifications that can enhance the peptide's stability and efficacy.

Therapeutic Applications

The unique properties of this compound position it as a potential therapeutic agent:

- Drug Delivery Systems : Its ability to target specific receptors makes it suitable for developing targeted drug delivery systems that can improve the efficacy of therapeutic agents while minimizing side effects.

- Diagnostic Imaging : Radiolabeled analogs of this peptide have been explored for their potential use in imaging techniques, particularly in targeting tumors that express CCK receptors .

| Receptor Type | Binding Affinity (Ki or IC50) | Activity Type |

|---|---|---|

| μ Opioid | IC50 = 210 ± 52 nM | Agonist |

| δ Opioid | IC50 = 23 ± 10 nM | Agonist |

| CCK-1 | Ki = 320 nM | Binding Affinity |

| CCK-2 | Ki = 1.5 nM | Binding Affinity |

Table 2: Synthesis Techniques

| Step | Description |

|---|---|

| Resin Loading | Initial amino acid (Tyr) attached to resin |

| Deprotection | Removal of protecting groups from amino acids |

| Coupling | Sequential addition of amino acids using coupling reagents |

| Cleavage and Purification | Cleavage from resin and purification via HPLC |

Case Study 1: Opioid Receptor Interaction

In a study examining the structure-activity relationship of bifunctional peptides, this compound was found to maintain significant activity at opioid receptors while also interacting with CCK receptors, suggesting its potential dual-action capabilities .

Case Study 2: Targeting CCK Receptors

Research focused on radiolabeled peptides for targeting CCK receptors demonstrated the effectiveness of analogs derived from this compound in imaging applications, highlighting its utility in both diagnostic and therapeutic contexts .

Comparison with Similar Compounds

Key Modifications and Potency Trends

The table below highlights structural variations and their impact on MOR affinity:

Key Findings :

- D-amino acid substitutions (e.g., D-Ala or D-Pro at position 2) significantly enhance potency. For instance, Tyr-D-Ala-Gly-Trp-Nle-Asp-Phe-NH2 exhibits 26-fold higher affinity than the parent compound .

- Trp-Trp motifs (e.g., Dyn A-(1-11)NH2) improve receptor interaction through aromatic stacking, yielding sub-100 nM potency .

- N-methylation (e.g., NMeNle) increases metabolic stability but may reduce binding efficiency due to steric hindrance .

- Chelator conjugates (e.g., DOTA) repurpose peptides for diagnostic imaging, sacrificing receptor affinity for radiolabeling utility .

Physicochemical and Pharmacokinetic Properties

Comparative data for select analogs:

| Compound Name | Molecular Weight | logP | Application | |

|---|---|---|---|---|

| This compound | ~984* | 4.78 | Therapeutic (MOR) | |

| H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 | 984.58 | 4.78 | Research | |

| Zyklophin (cyclic analog) | ~1100 | 3.2 | Antagonist |

Observations :

Functional and Therapeutic Implications

- Low-potency analogs (e.g., this compound) may serve as templates for further optimization, balancing stability and efficacy.

- High-potency variants (e.g., Tyr-D-Ala-Gly-Trp-Nle-Asp-Phe-NH2) are candidates for pain management but may require mitigation of opioid-related side effects.

- Diagnostic derivatives (e.g., DOTA-conjugated peptides) exemplify the versatility of peptide engineering in expanding applications beyond therapeutics .

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with immobilization of the C-terminal phenylalanine amide (Phe-NH2) on a solid support. Rink amide resin (0.52 mmol/g loading capacity) is preferred for its compatibility with Fmoc chemistry and efficient cleavage under mild acidic conditions. The resin is swelled in dimethylformamide (DMF) for 30 minutes prior to coupling.

Sequential Amino Acid Coupling

Each residue is coupled using a 4-fold molar excess of Fmoc-protected amino acids activated by hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt) in DMF. Diisopropylethylamine (DIEA) is added to maintain a basic pH (8.5–9.0), critical for efficient activation. The NMeNle residue requires prolonged coupling times (2 hours) due to steric hindrance from the N-methyl group.

Table 1: Standard Coupling Conditions for SPPS

| Step | Reagents/Parameters | Purpose |

|---|---|---|

| Deprotection | 20% piperidine in DMF | Fmoc removal |

| Activation | HBTU/HOBt/DIEA in DMF | Carboxylate activation |

| Coupling Time | 60–120 minutes | Ensure complete amide bond formation |

| Wash Cycles | DMF (5×), Dichloromethane (3×) | Remove excess reagents |

Cleavage and Global Deprotection

The peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail (TFA/H2O/phenol/triisopropylsilane, 92.5:2.5:2.5:2.5) for 3 hours to simultaneously cleave the peptide and remove side-chain protections. This step yields the crude peptide with >85% purity, as confirmed by HPLC.

Convergent Synthesis for Industrial-Scale Production

Fragment Condensation Strategy

To minimize racemization during fragment coupling, the peptide is divided into two segments:

-

N-terminal fragment : Tyr-Gly-Gly-Trp

-

C-terminal fragment : NMeNle-Asp-Phe-NH2

Glycine’s achiral nature at the C-terminus of the N-fragment prevents epimerization during segment coupling.

Table 2: Fragment Synthesis Parameters

| Fragment | Resin Type | Coupling Reagent | Purity Post-Cleavage |

|---|---|---|---|

| Tyr-Gly-Gly-Trp | Sieber amide | HBTU/DIEA | 91% (HPLC) |

| NMeNle-Asp-Phe-NH2 | Wang resin | PyBOP/NMM | 89% (HPLC) |

Fragment Coupling Optimization

The fragments are condensed in a DMF/CH2Cl2 (1:1) mixture using PyBOP and N-methylmorpholine (NMM) at 0°C for 24 hours. This low-temperature approach suppresses racemization, achieving a coupling efficiency of 78%. Post-coupling, the product is purified via preparative HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to ≥98% purity.

Novel N-to-C Synthesis via Thioester-Mediated Elongation

Thioacid Generation

Recent advances employ peptide thioacids for N-to-C synthesis, circumventing traditional α-amine protections. The C-terminal thioacid (e.g., Phe-NH2-SH) is generated by reacting the peptide with acetyl disulfide (Ac2S) in the presence of potassium thioacetate (AcSK).

Iterative Thioester Coupling

Each amino acid is activated as a 3,7,11,15-tetramethylhexadecan-1-yl ester, enabling coupling in DMSO/toluene at 25°C. This method tolerates unprotected hydroxyl (Ser, Tyr) and indole (Trp) side chains, simplifying deprotection workflows.

Table 3: Performance of N-to-C vs. SPPS

| Parameter | N-to-C Synthesis | Conventional SPPS |

|---|---|---|

| Epimerization Rate | <0.5% | 1–2% |

| Cycle Time per Residue | 45 minutes | 90 minutes |

| Overall Yield (Heptapeptide) | 64% | 52% |

Industrial-Scale Purification and Quality Control

Chromatographic Purification

Preparative HPLC with a C18 column (250 × 21.2 mm, 10 μm) resolves crude mixtures using a 10–40% acetonitrile gradient over 60 minutes. Lyophilization yields a white powder with <0.5% residual TFA.

Analytical Validation

-

Mass Spectrometry : ESI-TOF confirms the molecular weight (870.0 g/mol, [M+H]+ = 871.4).

-

Amino Acid Analysis : Hydrolysis (6M HCl, 110°C, 24h) followed by HPLC quantifies residue ratios, ensuring stoichiometric accuracy.

Challenges and Mitigation Strategies

Q & A

Q. What are the established synthesis protocols for Tyr-Gly-Gly-Trp-NMeNle-Asp-Phe-NH2, and how is purity validated?

The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. Key steps include:

- Resin selection : Rink amide resin for C-terminal amidation.

- Coupling conditions : HOBt/DIC activation, with N-methylation at norleucine (NMeNle) to enhance metabolic stability .

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to achieve ≥95% purity.

- Characterization : MALDI-TOF MS for molecular weight confirmation and NMR (1H/13C) to verify backbone structure and side-chain modifications .

Q. How should solubility and stability be optimized for this peptide in aqueous buffers?

- Solubility : Pre-test in 10% acetic acid or DMSO (≤5% final concentration). Use sonication for hydrophobic segments (e.g., Trp, Phe).

- Stability : Store lyophilized peptide at –20°C in desiccated, light-protected vials. Avoid repeated freeze-thaw cycles. For working solutions, use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% BSA to prevent aggregation .

Q. What are the primary applications of this peptide in receptor-binding studies?

This peptide is designed to investigate interactions with G protein-coupled receptors (GPCRs) or opioid receptors due to its Tyr-Gly-Gly motif. Applications include:

- Competitive binding assays : Radiolabeled (e.g., ³H or ¹²⁵I) ligands to measure IC₅₀ values.

- Functional assays : cAMP inhibition or calcium flux assays to assess receptor activation/inhibition .

Advanced Research Questions

Q. How can contradictory binding affinity data across studies be resolved?

Contradictions often arise from assay conditions or peptide handling. Mitigation strategies:

- Standardize protocols : Use identical buffer systems (e.g., Tris vs. HEPES) and temperatures (25°C vs. 37°C).

- Control peptide integrity : Verify via circular dichroism (CD) spectroscopy to confirm secondary structure under experimental conditions.

- Statistical reconciliation : Apply Bland-Altman analysis to compare inter-lab variability .

Q. What advanced techniques are recommended for studying its interaction kinetics with membrane-bound receptors?

- Surface plasmon resonance (SPR) : Immobilize receptors on L1 sensor chips to measure real-time association/dissociation rates (ka/kd).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in lipid bilayers mimicking native membranes.

- Cryo-EM : Resolve peptide-receptor complexes at near-atomic resolution for mechanistic insights .

Q. How can in vivo bio-distribution and metabolic stability be assessed for this peptide?

- Radiolabeling : Use ⁶⁸Ga or ⁶⁴Cu chelated via DOTA (if conjugated) for PET imaging in rodent models.

- Mass spectrometry imaging (MSI) : Track intact peptide distribution in tissue sections with MALDI-TOF.

- Metabolite profiling : HPLC-MS/MS to identify degradation products in plasma or liver microsomes .

Methodological and Analytical Challenges

Q. What strategies improve reproducibility in dose-response experiments?

- Pre-registration : Document experimental parameters (e.g., cell passage number, peptide lot) in open-access repositories.

- Internal controls : Include a reference peptide (e.g., DAMGO for opioid receptors) in each assay plate.

- Data transparency : Share raw SPR/ITC sensorgrams and dose-response curves in supplemental materials .

Q. How should researchers design studies to address conflicting reports on its selectivity for receptor subtypes?

- Multiplexed assays : Use β-arrestin recruitment (TR-FRET) and G protein activation (NanoBiT) in parallel.

- Knockout models : CRISPR-Cas9-generated receptor-deficient cells to isolate off-target effects.

- Machine learning : Train classifiers on published affinity data to predict binding pockets .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to studies involving this peptide?

Q. How can researchers ensure rigorous reporting of peptide characterization data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.